N-[(2-chloro-4-iodophenyl)carbamothioyl]-2-methylbenzamide
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Overview
Description
N-[(2-chloro-4-iodophenyl)carbamothioyl]-2-methylbenzamide is a compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological applications, including antibacterial, antioxidant, anticancer, anti-inflammatory, anti-Alzheimer, antituberculosis, and antimalarial properties . This compound, with its unique structure, has garnered attention in various fields of scientific research.
Preparation Methods
The synthesis of N-[(2-chloro-4-iodophenyl)carbamothioyl]-2-methylbenzamide involves several steps. One common method includes the reaction of 2-chloro-4-iodoaniline with thiophosgene to form the corresponding isothiocyanate. This intermediate is then reacted with 2-methylbenzamide under controlled conditions to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
N-[(2-chloro-4-iodophenyl)carbamothioyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Scientific Research Applications
N-[(2-chloro-4-iodophenyl)carbamothioyl]-2-methylbenzamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound exhibits significant biological activities, including antibacterial and anticancer properties.
Medicine: It is being investigated for its potential use in the treatment of various diseases, including cancer and bacterial infections.
Industry: The compound is used in the production of dyes, photographic films, and other commercial products.
Mechanism of Action
The mechanism of action of N-[(2-chloro-4-iodophenyl)carbamothioyl]-2-methylbenzamide involves its interaction with specific molecular targets. It activates BRAF in a KSR1 or KSR2-dependent manner, promoting KSR1 or KSR2-BRAF dimerization and BRAF activation . This activation leads to downstream signaling pathways that result in the compound’s biological effects.
Comparison with Similar Compounds
N-[(2-chloro-4-iodophenyl)carbamothioyl]-2-methylbenzamide can be compared with other thiourea derivatives, such as:
- N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-4-fluorobenzamide
- 2,5-dichloro-N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}benzamide
- N-{[(2-chloro-4-iodophenyl)amino]carbonothioyl}-1-naphthamide
These compounds share similar structural features but differ in their substituents, leading to variations in their biological activities and applications. This compound is unique due to its specific combination of chlorine and iodine atoms, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
N-[(2-chloro-4-iodophenyl)carbamothioyl]-2-methylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClIN2OS/c1-9-4-2-3-5-11(9)14(20)19-15(21)18-13-7-6-10(17)8-12(13)16/h2-8H,1H3,(H2,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRFHSEUABGWEPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=C(C=C(C=C2)I)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClIN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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